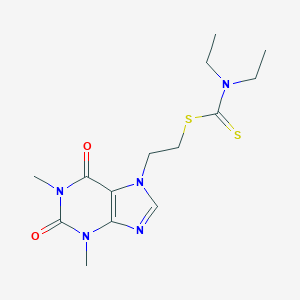
2-Methyl-4-(trichlorosilyl)butanenitrile
描述
2-Methyl-4-(trichlorosilyl)butanenitrile is a versatile chemical compound with the molecular formula C6H10Cl3NSi. It is known for its unique structure, which includes a trichlorosilyl group attached to a butanenitrile backbone. This compound is used in various scientific research applications due to its reactivity and ability to form stable complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trichlorosilyl)butanenitrile typically involves the reaction of 2-methyl-4-butenenitrile with trichlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the trichlorosilyl group. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial process also includes purification steps, such as distillation and crystallization, to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Methyl-4-(trichlorosilyl)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-Methyl-4-(trichlorosilyl)butanenitrile is utilized in several scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Applied in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-Methyl-4-(trichlorosilyl)butanenitrile involves its ability to form stable complexes with various substrates. The trichlorosilyl group can interact with nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in catalysis and organic synthesis to create complex molecular structures. The nitrile group can also participate in reactions, adding to the compound’s versatility .
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(trimethylsilyl)butanenitrile
- 2-Methyl-4-(triethoxysilyl)butanenitrile
- 2-Methyl-4-(dimethylsilyl)butanenitrile
Comparison
Compared to similar compounds, 2-Methyl-4-(trichlorosilyl)butanenitrile is unique due to its trichlorosilyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring robust and reactive intermediates. The presence of three chlorine atoms in the trichlorosilyl group enhances its ability to participate in substitution reactions, making it more versatile than its counterparts .
属性
IUPAC Name |
2-methyl-4-trichlorosilylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl3NSi/c1-5(4-9)2-3-10(6,7)8/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQSAPPTZCILEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[Si](Cl)(Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595701 | |
| Record name | 2-Methyl-4-(trichlorosilyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163155-56-4 | |
| Record name | 2-Methyl-4-(trichlorosilyl)butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163155-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(trichlorosilyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanenitrile, 2-methyl-4-(trichlorosilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)
![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)

![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)

